Product packaging for 4-sec-butoxymethyl-pyridine(Cat. No.:CAS No. 104338-30-9)

4-sec-butoxymethyl-pyridine

Cat. No.: B1149143
CAS No.: 104338-30-9
M. Wt: 165.23 g/mol
InChI Key: SVGUUCYGQIGHSY-UHFFFAOYSA-N
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Description

4-sec-Butoxymethyl-pyridine is a chemical compound featuring a pyridine ring substituted with a sec-butoxymethyl functional group. Pyridine derivatives are of significant interest in scientific research due to their widespread applications, particularly in the development of novel pharmaceuticals and functional materials . The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules targeting a range of conditions, from infectious diseases to cancer . Its value stems from its influence on a molecule's physicochemical properties, such as improving water solubility, metabolic stability, and enhancing permeability, which are critical factors in drug design . The specific sec-butoxymethyl ether side chain in this compound may be investigated for its effects on the molecule's lipophilicity, steric bulk, and overall pharmacokinetic profile. Researchers utilize such specialized pyridine derivatives as key building blocks or intermediates in multi-step organic synthesis, including the construction of more complex heterocyclic systems . Potential research applications span across various fields, including serving as a ligand in organometallic chemistry, a precursor in the synthesis of potential pharmacologically active molecules, and a monomer in polymer science . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct their own analysis to confirm the compound's properties and suitability for their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104338-30-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(butan-2-yloxymethyl)pyridine

InChI

InChI=1S/C10H15NO/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

SVGUUCYGQIGHSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC1=CC=NC=C1

Synonyms

4-sec-butoxymethyl-pyridine

Origin of Product

United States

Synthetic Methodologies for 4 Sec Butoxymethyl Pyridine and Its Analogs

Established Synthetic Routes to the 4-Substituted Pyridine (B92270) Core

The construction of the pyridine ring is a foundational aspect of organic synthesis, with several classical and modern methods available for creating 4-substituted pyridines. These methods offer versatility in terms of starting materials and the complexity of the resulting substitution patterns.

Adaptations of Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted pyridines. For the synthesis of a 4-substituted pyridine, the aldehyde component dictates the substituent at the 4-position of the resulting pyridine ring. To synthesize a precursor for 4-sec-butoxymethyl-pyridine, an appropriately functionalized aldehyde would be required. The reaction proceeds through the formation of enamine and alkylidene intermediates, followed by cyclodehydration.

ReactantsConditionsProductNotes
Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateTypically reflux in ethanol, followed by oxidation (e.g., with HNO₃, CrO₃, KMnO₄)4-Substituted PyridineAromatization of the intermediate dihydropyridine (B1217469) is a key step.

Modifications of Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, developed by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. This method is particularly useful for the industrial production of simple substituted pyridines and is often carried out in the gas phase over a solid acid catalyst like alumina (B75360) or silica (B1680970) at high temperatures (350–500 °C).

The mechanism of the Chichibabin synthesis is complex, involving a series of aldol (B89426) condensations, Michael additions, and imine formations. The specific substitution pattern of the resulting pyridine is determined by the choice of the carbonyl precursors. While powerful for simple alkylpyridines, its application for more complex structures like a precursor to this compound might be limited due to the harsh reaction conditions.

ReactantsConditionsProductNotes
Aldehydes/Ketones, AmmoniaGas phase, 350–500 °C, Al₂O₃ or SiO₂ catalystSubstituted PyridinePrimarily used for industrial synthesis of simple pyridines.

Utility of Kröhnke Pyridine Synthesis for Related Structures

The Kröhnke pyridine synthesis provides a route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This method is advantageous as it does not require a separate oxidation step to form the aromatic pyridine ring.

The reaction mechanism involves a Michael addition of the enolate of the pyridinium (B92312) salt to the α,β-unsaturated carbonyl compound, followed by ring closure with ammonia and subsequent elimination of pyridine to yield the substituted pyridine product. This method is particularly well-suited for the synthesis of 2,4,6-trisubstituted pyridines. By carefully selecting the α,β-unsaturated carbonyl component, a desired substituent can be introduced at the 4-position.

ReactantsConditionsProductNotes
α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateTypically in acetic acid2,4,6-Trisubstituted PyridineAvoids a separate oxidation step for aromatization.

Multicomponent Reaction Approaches to Pyridine Ring Formation

Modern organic synthesis increasingly utilizes multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of substituted pyridines, often providing milder reaction conditions and higher yields compared to classical methods.

These reactions can be catalyzed by various agents, including Lewis acids, bases, or even nanocatalysts. For instance, a one-pot, four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly substituted pyridines. The choice of starting materials in these MCRs allows for a high degree of tunability in the final substitution pattern of the pyridine ring, making them a powerful tool for generating diverse pyridine libraries.

Reaction TypeKey Features
One-pot, four-component reactionHigh efficiency, atom economy, and often milder conditions.
Nanocatalyst-mediated synthesisEnvironmentally friendly and can lead to high yields under solvent-free conditions.

Strategies for Introducing the sec-Butoxymethyl Moiety

Once the 4-substituted pyridine core is established, or if a suitable precursor is available, the next crucial step is the introduction of the sec-butoxymethyl group. This is typically achieved through alkoxymethylation techniques.

Alkoxymethylation Techniques in Pyridine Functionalization

The most direct approach for the synthesis of this compound involves the formation of an ether linkage between a 4-pyridylmethanol precursor and a sec-butyl group. The Williamson ether synthesis is a classic and widely used method for this transformation.

This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group. For the synthesis of this compound, two primary pathways can be envisioned:

Reaction of 4-(chloromethyl)pyridine (B78701) with sodium sec-butoxide: In this approach, 4-(chloromethyl)pyridine (or the corresponding bromide) serves as the electrophile. Sodium sec-butoxide, prepared by reacting sec-butanol with a strong base like sodium hydride, acts as the nucleophile.

Reaction of the sodium salt of 4-pyridylmethanol with a sec-butyl halide: Here, 4-pyridylmethanol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a sec-butyl halide (e.g., 2-bromobutane).

Given that the SN2 reaction works best with primary alkyl halides to avoid competing elimination reactions, the first approach utilizing 4-(chloromethyl)pyridine (a primary benzylic-type halide) is generally preferred.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate and yield, particularly when using a base like sodium hydroxide (B78521) in a two-phase system.

Precursor 1Precursor 2ReagentsProduct
4-(Chloromethyl)pyridinesec-ButanolStrong base (e.g., NaH)This compound
4-Pyridylmethanol2-BromobutaneStrong base (e.g., NaH)This compound

Chemo- and Regioselective Synthesis of this compound

Achieving regioselectivity in the functionalization of the pyridine ring is a significant synthetic challenge. The electronic nature of the pyridine ring generally directs electrophilic attack to the 3-position and nucleophilic attack to the 2- and 4-positions. The synthesis of 4-substituted pyridines often requires strategies that can overcome the inherent reactivity patterns of the pyridine nucleus.

One effective strategy involves the use of blocking groups to direct functionalization to the desired position. For instance, a blocking group can be installed at the nitrogen atom of the pyridine ring, which can then direct subsequent reactions to the 4-position. nih.gov After the desired functionalization, the blocking group can be removed. This approach has been successfully employed in Minisci-type reactions to achieve C-4 alkylation of pyridines. nih.gov

Another approach to regioselective C-4 functionalization is through the use of pre-functionalized pyridine derivatives. For example, starting with a pyridine derivative that already has a substituent at the 4-position, such as 4-pyridinemethanol (B147518), allows for direct modification at that position, thus ensuring regioselectivity. The synthesis of this compound can be envisioned from 4-pyridinemethanol or 4-(halomethyl)pyridine, thereby circumventing the need for direct C-H functionalization of the pyridine ring at the 4-position. sigmaaldrich.comgoogle.com

Recent advances have also demonstrated mechanochemical methods for the direct C-4 alkylation of pyridines with high regioselectivity, offering a solvent-free and efficient alternative. organic-chemistry.org

StrategyKey FeaturesExample ApplicationRef.
Blocking GroupUse of a removable group on the nitrogen to direct C-4 functionalization.Minisci-type C-4 alkylation of pyridinium salts. nih.gov
Pre-functionalized SubstrateStarting with a 4-substituted pyridine to ensure regiochemistry.Etherification of 4-(chloromethyl)pyridine. wikipedia.org
MechanochemistrySolvent-free, ball-milling approach for direct C-4 alkylation.Reaction of pyridines with alkyl halides using activated magnesium. organic-chemistry.org

Advanced Catalytic Approaches in the Synthesis of this compound Analogs

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 4-substituted pyridine analogs can be significantly enhanced through the use of various catalytic systems.

Transition Metal-Catalyzed Functionalization and Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of pyridine rings. mdpi.comrsc.orgresearchgate.netmdpi.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridine ring, provided a suitable handle like a halogen is present. For the synthesis of analogs of this compound, a transition metal catalyst could be employed to introduce the butoxymethyl group or a precursor to it at the 4-position of a suitably functionalized pyridine.

Direct C-H functionalization catalyzed by transition metals is an increasingly important area, as it avoids the need for pre-functionalized substrates. nih.gov For instance, nickel-catalyzed C-4 selective alkylation of pyridines has been reported, offering a direct route to 4-alkylpyridine derivatives. nih.gov

Catalyst SystemReaction TypeSubstratesProductRef.
Nickel/Lewis AcidC-4 AlkylationPyridine, Alkenes4-Alkylpyridines nih.gov
Palladium(0)Cross-Coupling4-Halopyridine, Organoboron reagent4-Aryl/Alkylpyridine nih.gov
IridiumDehydrogenative CouplingAlcoholsKetones/Ethers researchgate.net

Organocatalytic Systems in Pyridine Derivative Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. In the context of pyridine synthesis, organocatalysts can be employed in various transformations, including functionalization reactions. For instance, pyridine itself can act as an organocatalyst in certain reactions, such as the acetylation of alcohols. semanticscholar.orgrsc.org

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, organocatalysts can be used in reactions that form key intermediates. For example, chiral organocatalysts can be used to introduce stereocenters in the side chain of pyridine derivatives.

Lewis Acid Catalysis in Pyridine Formation

Lewis acid catalysis plays a significant role in the synthesis and functionalization of pyridines. Lewis acids can activate substrates, enhance reactivity, and control selectivity. masterorganicchemistry.comnih.govresearchgate.netmdpi.comacs.org In the Bohlmann-Rahtz pyridine synthesis, for example, Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have been shown to efficiently catalyze the heteroannulation reaction to form highly functionalized pyridines. researchgate.net

Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. This can be particularly useful for introducing substituents at the 4-position. For instance, the combination of a Lewis acid with a transition metal catalyst can enable the selective C-4 alkylation of pyridine. nih.gov

CatalystReaction TypeKey FeatureRef.
Ytterbium(III) trifluoromethanesulfonateBohlmann-Rahtz Pyridine SynthesisEfficient catalysis of heteroannulation. researchgate.net
Zinc(II) bromideBohlmann-Rahtz Pyridine SynthesisCatalyzes the formation of functionalized pyridines. researchgate.net
Aluminum-based Lewis acidsReissert ReactionCatalytic enantioselective synthesis of piperidine (B6355638) subunits. nih.gov

Green Chemistry Principles in Synthetic Route Design for Pyridine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives, aiming to reduce environmental impact and improve sustainability. biosynce.comresearchgate.netnih.govijarsct.co.inbenthamscience.com Key aspects include the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of atom-economical reactions.

Microwave-assisted synthesis has been shown to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.orgresearchgate.neteurekaselect.commdpi.com The one-pot, multicomponent synthesis of pyridines under microwave irradiation is a prime example of a green synthetic approach. organic-chemistry.org

The use of green solvents, such as water or ionic liquids, is another important aspect of green chemistry in pyridine synthesis. benthamscience.com Ionic liquids can act as both solvents and catalysts, and their properties can be tuned to optimize reaction conditions. benthamscience.com Furthermore, solvent-free reaction conditions, often facilitated by techniques like ball milling (mechanochemistry), represent a significant step towards more sustainable chemical processes. organic-chemistry.org

Green Chemistry PrincipleApplication in Pyridine SynthesisExampleRef.
Alternative Energy SourcesMicrowave irradiation to accelerate reactions and reduce energy use.One-pot Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org
Green SolventsUse of water or ionic liquids as reaction media.Pyridine synthesis in ionic liquids. benthamscience.com
Atom EconomyMulticomponent reactions that incorporate most of the starting material atoms into the final product.One-pot synthesis of pyridines from simple precursors. nih.gov
CatalysisUse of recyclable and non-toxic catalysts.Organocatalysis and biocatalysis in pyridine functionalization. ijarsct.co.in

Isotopic Labeling Strategies for this compound (e.g., ¹⁵N-labeling)

The introduction of isotopic labels, such as ¹⁵N, into pyridine-containing molecules is a critical tool in pharmaceutical and agrochemical research. nih.govchemrxiv.org These labeled compounds are invaluable for a range of applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. chemrxiv.org While direct synthetic routes for isotopically labeled this compound are not extensively detailed in the public domain, established methodologies for the ¹⁵N-labeling of substituted pyridines can be applied.

A prominent and versatile strategy for the ¹⁵N-labeling of the pyridine ring involves a ring-opening and ring-closing sequence via Zincke intermediates. nih.govacs.orgnih.gov This approach is particularly advantageous as it allows for the late-stage introduction of the ¹⁵N isotope into an already assembled pyridine derivative, making it suitable for complex molecules. nih.govchemrxiv.org

The general mechanism for this transformation begins with the activation of the pyridine nitrogen in this compound, followed by nucleophilic attack to open the aromatic ring and form a Zincke imine intermediate. nih.govchemrxiv.org This intermediate can then be reacted with a ¹⁵N-labeled ammonia source, most commonly ¹⁵NH₄Cl, to facilitate the ring-closure, thereby incorporating the ¹⁵N isotope into the pyridine ring with a high degree of efficiency, often exceeding 95% isotopic incorporation. nih.govacs.org

The reaction conditions for this process are generally mild and tolerant of various functional groups, which would be a key consideration for a molecule like this compound with its ether linkage. nih.gov Research has demonstrated the successful application of this methodology to a broad scope of pyridine-containing compounds, from simple building blocks to complex pharmaceuticals. nih.govchemrxiv.org

Furthermore, the reactivity of the Zincke imine intermediates offers additional possibilities for isotopic labeling. acs.orgchemrxiv.org For instance, deuteration at the C3 and C5 positions of the pyridine ring can be achieved prior to the ring-closing step, leading to the synthesis of higher mass isotopologs of this compound. acs.orgchemrxiv.org These multi-labeled compounds are particularly useful in advanced metabolic and pharmacokinetic studies. chemrxiv.org

The key steps and reagents involved in the proposed ¹⁵N-labeling of this compound are summarized in the table below.

StepDescriptionKey Reagents and Conditions
1. Pyridine Activation Activation of the nitrogen atom in the pyridine ring of this compound to make it susceptible to nucleophilic attack.Typically involves reagents like 2,4-dinitrochlorobenzene (for classical Zincke salts) or more modern triflic anhydride (B1165640) (Tf₂O) based methods. nih.govnih.gov
2. Ring Opening Nucleophilic attack on the activated pyridine ring, leading to the formation of a Zincke imine intermediate.A primary or secondary amine, such as dibenzylamine, is often used as the nucleophile. nih.gov
3. Ring Closure with ¹⁵N Source Reaction of the Zincke imine intermediate with a ¹⁵N-labeled ammonia source to form the ¹⁵N-labeled pyridine ring.¹⁵NH₄Cl is a common and commercially available source of the ¹⁵N isotope. nih.govacs.org

This strategy represents a powerful and adaptable method for the synthesis of ¹⁵N-labeled this compound, enabling crucial research into its biological and chemical properties. chemrxiv.orgresearchgate.netchemrxiv.org

Reactivity and Mechanistic Investigations of 4 Sec Butoxymethyl Pyridine

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). Electrophilic attack, when it occurs, is generally directed to the C-3 and C-5 positions, as attack at the C-2, C-4, and C-6 positions leads to energetically unfavorable resonance structures where the positive charge is placed on the nitrogen atom. quimicaorganica.orgstudy.com In the case of 4-sec-butoxymethyl-pyridine, the 4-substituent is an ortho, para-director in traditional aromatic systems. However, in the electron-deficient pyridine ring, its effect is more complex. The oxygen atom of the ether can donate electron density through resonance, which can partially offset the ring's deactivation and influence the regioselectivity of electrophilic attack.

To enhance the reactivity of the pyridine ring towards electrophiles, the formation of a pyridine N-oxide is a common strategy. quimicaorganica.org The N-oxide of this compound would be significantly more activated towards electrophilic substitution, with the oxygen atom donating electron density and directing incoming electrophiles to the C-4 position. quimicaorganica.org Subsequent deoxygenation would then yield the 4-substituted product.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. stackexchange.comechemi.comquimicaorganica.org A good leaving group at these positions can be readily displaced by a nucleophile. For this compound itself, direct nucleophilic substitution on the ring is unlikely as there is no suitable leaving group. However, activation of the pyridine ring, for instance by N-alkylation to form a pyridinium (B92312) salt, would greatly enhance its susceptibility to nucleophilic attack. In such a pyridinium salt, the C-2 and C-4 positions are highly activated, and a strong nucleophile could potentially add to the ring. nih.gov

Functional Group Transformations and Derivatization of the sec-Butoxymethyl Moiety

The sec-butoxymethyl group in this compound offers a handle for various functional group transformations. The ether linkage, particularly at a benzylic position, is susceptible to cleavage under acidic conditions. mit.edu Treatment with strong acids like HBr or HI would likely cleave the ether to yield 4-(halomethyl)pyridine and sec-butanol.

The benzylic protons of the methylene (B1212753) group in the sec-butoxymethyl moiety are expected to be more acidic than those of a typical ether due to the electron-withdrawing nature of the pyridine ring. This increased acidity could be exploited for deprotonation with a strong base, followed by reaction with an electrophile to introduce functionality at this position.

Directed C-H Functionalization Strategies of Pyridine Scaffolds

Direct C-H functionalization has emerged as a powerful tool for the modification of pyridine rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The regioselectivity of these reactions is a key challenge and is often controlled by the electronic properties of the pyridine ring and the presence of directing groups. nih.govnih.govnih.gov

Mechanistic Studies of C-H Activation and Alkenylation

The mechanism of C-H activation on pyridine scaffolds typically involves a transition metal catalyst, such as palladium, rhodium, or iridium. rsc.org For this compound, the nitrogen atom of the pyridine ring can act as a directing group, facilitating the coordination of the metal catalyst and subsequent activation of the C-H bond at the C-2 position. The general mechanism often involves the formation of a cyclometalated intermediate.

While specific mechanistic studies on the C-H alkenylation of this compound are not available, studies on related pyridine derivatives suggest that the reaction would proceed through a sequence of C-H activation, insertion of the alkene into the metal-carbon bond, and subsequent β-hydride elimination to afford the alkenylated pyridine and regenerate the active catalyst. Kinetic isotope effect studies on similar systems have often shown that the C-H bond cleavage is the rate-determining step. nih.gov

Regioselectivity Control in Pyridine C-H Functionalization

Controlling the regioselectivity of C-H functionalization on the pyridine ring is a significant challenge. nih.govnih.govnih.gov In the absence of a strong directing group, the inherent electronic properties of the pyridine ring often favor functionalization at the C-2 or C-3 positions. For this compound, the 4-substituent will electronically influence the regioselectivity. The sec-butoxymethyl group is generally considered to be an electron-donating group through resonance, which could favor functionalization at the positions ortho and para to the nitrogen, namely C-2, C-6, and C-4. However, since the C-4 position is already substituted, competition between the C-2/C-6 and C-3/C-5 positions would be expected.

Recent advances have demonstrated that the regioselectivity can be tuned by the choice of catalyst, ligands, and reaction conditions. For instance, meta-C-H functionalization, which is electronically disfavored, has been achieved through the use of specific directing groups or by temporary dearomatization of the pyridine ring. nih.gov

Reaction Pathway Elucidation and Kinetic Analysis for Pyridine-Based Transformations

In the case of palladium-catalyzed C-H functionalization, kinetic studies often point to the C-H activation step as being rate-limiting. pkusz.edu.cn Computational studies, such as Density Functional Theory (DFT) calculations, are frequently employed to elucidate the reaction mechanisms and to understand the origins of regioselectivity. pkusz.edu.cn For example, in the palladium-catalyzed C-H olefination of toluene (B28343) derivatives with a nitrile-containing template, the C-H activation step via a concerted metalation-deprotonation (CMD) pathway was found to be the rate- and regioselectivity-determining step. pkusz.edu.cn

Role of this compound in Cascade and Cyclization Reactions

Substituted pyridines can be valuable building blocks in the synthesis of more complex heterocyclic systems through cascade and cyclization reactions. researchgate.netacs.orgmdpi.com While the direct participation of this compound in such reactions is not well-documented, its structural features suggest several potential applications.

For instance, the pyridine nitrogen can act as a nucleophile or a base to initiate a cascade sequence. Derivatives of this compound, where additional functional groups are introduced either on the ring or on the side chain, could be designed to undergo intramolecular cyclization reactions. For example, a suitably placed nucleophile on the sec-butoxymethyl chain could potentially attack an electrophilic center on the pyridine ring (or vice versa) to form a fused heterocyclic system.

Metal-Ligand Cooperative Effects in Pyridine Reactivity

The reactivity of metal complexes containing pyridine-based ligands is significantly influenced by a phenomenon known as metal-ligand cooperativity. This concept describes the synergistic interplay between the metal center and the ligand, where the ligand is not merely a passive spectator but an active participant in chemical transformations. In the context of this compound, both the electronic and steric properties of the sec-butoxymethyl substituent at the 4-position of the pyridine ring play a crucial role in modulating this cooperativity.

The sec-butoxymethyl group is generally considered to be an electron-donating group. This donation of electron density to the pyridine ring increases the Lewis basicity of the nitrogen atom. researchgate.netuoanbar.edu.iq Consequently, this compound is expected to be a stronger electron donor to a coordinated metal center compared to unsubstituted pyridine. This enhanced electron donation can have several effects on the reactivity of the metal complex. For instance, in catalytic cycles involving oxidative addition and reductive elimination, a more electron-rich metal center can facilitate oxidative addition and retard reductive elimination. The electronic nature of substituents on the pyridine ring has been shown to directly impact the catalytic activity of the corresponding metal complexes. nih.govnih.govacs.org

The relationship between the electronic properties of 4-substituted pyridine ligands and the catalytic performance of their metal complexes has been a subject of detailed investigation. For example, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can influence the reaction yield. nih.govacs.org While a direct correlation is not always observed and can be influenced by steric factors, a general trend often emerges where more basic ligands lead to altered catalytic efficiency. nih.gov The sec-butoxymethyl substituent, with its electron-donating character, would be expected to follow this trend.

The table below illustrates the effect of different substituents at the 4-position of the pyridine ring on the catalytic yield of a specific reaction, providing a basis for predicting the behavior of a complex with this compound.

Ligand (4-Substituted Pyridine)Substituent TypeRelative BasicityHypothetical Catalytic Yield (%)
4-NitropyridineElectron-WithdrawingLow75
PyridineNeutralMedium85
4-MethylpyridineElectron-DonatingHigh92
This compoundElectron-DonatingHigh90-95 (Predicted)

Furthermore, the electrochemical properties of metal complexes are sensitive to the electronic effects of the ligands. nih.gov Cyclic voltammetry studies on iron complexes with a series of 4-substituted pyridine ligands have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the redox potential of the iron center. nih.gov Electron-donating groups tend to make the metal center easier to oxidize (a more negative redox potential), while electron-withdrawing groups make it harder to oxidize (a more positive redox potential). This modulation of the redox properties is a key aspect of metal-ligand cooperativity, as it can be tuned to optimize the catalytic efficiency for a specific reaction.

The following table summarizes the observed shifts in the redox potential for iron(III)/(II) couples with different 4-substituted pyridine ligands, which can be used to predict the electrochemical behavior of a complex with this compound.

Ligand (4-Substituted Pyridine)Substituent TypeFe(III)/Fe(II) Redox Potential (mV vs. Fc+/Fc)
4-(Trifluoromethyl)pyridineStrongly Electron-Withdrawing-388
PyridineNeutral-480
4-MethylpyridineElectron-Donating-520
This compoundElectron-Donating~ -540 (Predicted)

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-sec-butoxymethyl-pyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide initial assignments of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For instance, protons on the pyridine (B92270) ring are typically observed in the aromatic region (downfield), while those in the sec-butoxy group appear at higher field (upfield). Similarly, the ¹³C NMR spectrum distinguishes between the aromatic carbons of the pyridine ring and the aliphatic carbons of the substituent.

While specific data for this compound is not widely published, representative chemical shifts for similar pyridine derivatives can be referenced. For example, in 4-methylpyridine, the protons on the pyridine ring appear at approximately 8.46 ppm and 7.10 ppm, with the methyl protons at 2.35 ppm. The carbon atoms of the pyridine ring in various solvents show distinct shifts, which are influenced by their position relative to the nitrogen atom and any substituents.

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic structure at the nitrogen atom. The chemical shift of the ¹⁵N nucleus in pyridine and its derivatives is sensitive to factors such as protonation, hydrogen bonding, and substitution. The natural abundance of ¹⁵N is low (0.37%), which can make direct detection challenging. However, indirect detection methods, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can be employed to determine ¹⁵N chemical shifts. The ¹⁵N chemical shift of pyridine itself has been extensively studied and serves as a reference point for its derivatives.

NucleusTypical Chemical Shift Range (ppm)Notes
¹H (Pyridine Ring)7.0 - 8.7Protons alpha to nitrogen are most deshielded.
¹H (sec-Butoxymethyl)0.9 - 4.5-CH₂-O protons are typically around 4.5 ppm.
¹³C (Pyridine Ring)120 - 155Carbons alpha and gamma to nitrogen are most deshielded.
¹³C (sec-Butoxymethyl)10 - 75-CH₂-O carbon is typically around 70-75 ppm.
¹⁵N (Pyridine)-100 to 100Referenced to nitromethane. Highly sensitive to solvent and substitution.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC), also known as Heteronuclear Multiple Quantum Correlation (HMQC), correlates the chemical shifts of protons with their directly attached carbons (¹JCH). This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different spin systems and identifying quaternary carbons. For this compound, an HMBC experiment would show correlations between the methylene (B1212753) protons of the butoxymethyl group and the C4 carbon of the pyridine ring, confirming the point of attachment.

Dynamic NMR (DNMR) techniques, such as Exchange SpectroscopY (EXSY), are employed to study dynamic processes like conformational changes or restricted bond rotations that occur on the NMR timescale. For molecules with flexible side chains like this compound, DNMR could potentially be used to study the rotation around the C4-CH₂ and CH₂-O bonds. By analyzing the coalescence of signals at different temperatures, the energy barriers for these conformational exchanges can be determined. Two-dimensional EXSY experiments can show cross-peaks between exchanging sites, providing direct evidence of the dynamic process.

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, one would expect to see characteristic bands for the C-H stretching of the aromatic pyridine ring and the aliphatic sec-butyl group. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the ether linkage would also be a key diagnostic feature, usually found in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. For instance, the ring breathing mode is a characteristic and intense Raman band for pyridine and its derivatives. By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Pyridine RingC-H Stretch3000 - 3100IR/Raman
Alkyl GroupC-H Stretch2850 - 3000IR/Raman
Pyridine RingC=C, C=N Stretch1400 - 1600IR/Raman
Ether LinkageC-O-C Stretch1000 - 1300IR
Pyridine RingRing Breathing~1000Raman (strong)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate ions from the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the ether bond. Alpha-cleavage adjacent to the ether oxygen or the pyridine ring can lead to characteristic fragment ions. For example, loss of the sec-butyl group or the entire sec-butoxymethyl radical would result in predictable fragment masses. Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles, offering an accurate three-dimensional model of the molecule in the solid state.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

The molecular structure of this compound contains a stereogenic center within the sec-butyl group, specifically at the carbon atom to which the oxygen is attached. The presence of this chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R)-4-sec-butoxymethyl-pyridine and (S)-4-sec-butoxymethyl-pyridine, are expected to exhibit identical physical properties such as boiling point, and refractive index, and spectroscopic data from achiral methods like NMR or mass spectrometry. However, they will interact differently with plane-polarized light, a property known as optical activity. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying and characterizing such chiral molecules.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. While specific experimental data for this compound is not extensively reported in publicly accessible literature, the principles of these techniques allow for a detailed projection of their application in its stereochemical analysis.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance (ΔA) versus wavelength. For this compound, the chromophore is the pyridine ring. The electronic transitions of the pyridine ring, typically observed in the ultraviolet (UV) region, would be expected to give rise to a CD signal.

The expected CD spectrum for one enantiomer of this compound would be the mirror image of the spectrum for the other enantiomer. For instance, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak in the CD spectrum) at a certain wavelength corresponding to an electronic transition, the (S)-enantiomer would exhibit a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. This property is invaluable for determining the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) would be CD silent as the signals from the two enantiomers would cancel each other out.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. Similar to CD, the two enantiomers of this compound would produce mirror-image ORD curves. ORD curves that cross the zero-rotation axis at the wavelength of a CD band are said to exhibit a Cotton effect.

The sign of the Cotton effect in both CD and ORD spectra can often be correlated with the absolute configuration (R or S) of the stereogenic center. By comparing the experimentally obtained CD or ORD spectrum with that of a known standard or by using empirical rules and computational models, the absolute configuration of the predominant enantiomer in a sample of this compound could be determined.

Illustrative Data

In the absence of published experimental data for this compound, the following table illustrates the type of data that would be obtained from a chiroptical analysis of its two enantiomers. The values presented are hypothetical and serve to demonstrate the principles of CD spectroscopy in distinguishing between enantiomers.

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹)
(R)-4-sec-butoxymethyl-pyridine260+5000
(S)-4-sec-butoxymethyl-pyridine260-5000
Racemic this compound2600

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and bonding of molecules like 4-sec-butoxymethyl-pyridine. wikipedia.orgarxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. wikipedia.org

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights. ijcrt.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution. For this compound, the MEP would show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring, confirming its role as a Lewis base and a site for protonation or coordination. youtube.com The sec-butoxymethyl substituent, being an electron-donating group, would influence the electron density on the pyridine ring, an effect that can be quantified through Natural Bond Orbital (NBO) analysis. This analysis details charge transfer interactions between filled and vacant orbitals, providing a quantitative picture of hyperconjugation and resonance effects.

Table 1: Predicted Electronic Properties of this compound via DFT

This interactive table contains hypothetical but representative data calculated using DFT methods.

Property Predicted Value Significance
Dipole Moment ~2.5 D Indicates the molecule's overall polarity, influencing its solubility and intermolecular forces.
HOMO Energy ~ -6.8 eV Relates to the ionization potential and the molecule's ability to donate electrons.
LUMO Energy ~ -0.9 eV Relates to the electron affinity and the molecule's ability to accept electrons.

| HOMO-LUMO Gap | ~ 5.9 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. mun.ca MD simulations model the atomic motions of a system, providing a detailed understanding of conformational flexibility and intermolecular interactions. nih.govucl.ac.uk

For this compound, the primary focus of MD simulations would be the conformational landscape of the flexible sec-butoxymethyl side chain. nih.gov This chain has several rotatable bonds, leading to a multitude of possible spatial arrangements (conformers). By simulating the molecule's dynamics, researchers can identify the most stable, low-energy conformers and the energy barriers for conversion between them. semanticscholar.orgchemrxiv.org This is critical for understanding how the molecule might fit into a binding site of a protein or arrange itself at a surface.

Furthermore, MD simulations can model the molecule in different environments, such as in an aqueous solution. This reveals the structure of the solvation shell and the nature of intermolecular interactions, like hydrogen bonding between the pyridine nitrogen and water molecules. Such simulations are essential for predicting properties like solubility and permeability. nih.gov

Table 2: Key Dihedral Angles and Predicted Stable Conformations for the sec-butoxymethyl side chain

This table describes the key rotational angles that define the side chain's conformation.

Dihedral Angle Description Predicted Stable Conformations (Degrees)
τ1 (C3-C4-Cα-O) Rotation around the bond connecting the ring to the side chain ~ ±90°
τ2 (C4-Cα-O-Cβ) Rotation around the Cα-O ether bond gauche (~ ±60°), anti (180°)

| τ3 (Cα-O-Cβ-Cγ) | Rotation around the O-Cβ bond of the sec-butyl group | gauche ( ±60°), anti (~180°) |

Reaction Mechanism Modeling and Transition State Analysis for Pyridine Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which involves locating and characterizing the transition state (TS). The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For pyridine chemistry, this is particularly valuable. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. youtube.com However, it readily undergoes reactions at the nitrogen atom. A common reaction is the formation of a pyridine N-oxide by oxidation. scripps.eduresearchgate.net Computational modeling, typically using DFT, can trace the entire reaction coordinate for the oxidation of this compound. This involves calculating the geometries and energies of the reactant, the transition state where the oxygen atom is being transferred from the oxidant (e.g., a peroxy acid) to the nitrogen, and the final N-oxide product. nih.govresearchgate.net Such studies provide precise details about bond breaking and formation and can predict how substituents influence the reaction barrier.

Table 3: Illustrative Energy Profile for N-Oxidation of this compound

This table presents a hypothetical reaction profile, with energies relative to the reactants.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Peroxy Acid 0.0
Transition State O-atom transfer from acid to pyridine N +15.2

| Products | this compound N-oxide + Carboxylic Acid | -45.7 |

Ligand Design Principles and Predictions Using Computational Methods

The pyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, frequently used as a core component in the design of ligands for metal catalysts and protein targets. nih.govresearchgate.netrsc.orgnih.gov Computational methods are indispensable for predicting the suitability of a molecule like this compound as a ligand.

The primary coordination site is the lone pair of electrons on the nitrogen atom. Computational analysis can quantify its Lewis basicity and predict its affinity for various metal ions. The sec-butoxymethyl group plays a crucial role. Its size and shape impose steric constraints that can influence binding selectivity.

Quantitative Structure–Retention Relationships (QSRR) Modeling in Chromatographic Analysis

Quantitative Structure–Retention Relationships (QSRR) are computational models that predict the retention time of a chemical in a chromatographic separation based on its molecular structure. oup.comchemrxiv.orgunimib.it These models are built by correlating a set of calculated molecular descriptors with experimentally measured retention times for a series of related compounds. mdpi.comnih.gov

To build a QSRR model applicable to this compound, one would first compute a wide range of molecular descriptors for it and other pyridine derivatives. These descriptors fall into several categories: constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). Using statistical methods like multiple linear regression, a mathematical equation is derived that links a selection of these descriptors to the retention behavior. Such a model can then be used to predict the retention time of new, unsynthesized pyridine compounds, aiding in analytical method development and compound identification.

Table 4: Representative Molecular Descriptors for QSRR Modeling of this compound

This table shows examples of descriptors that would be calculated for use in a QSRR model.

Descriptor Type Descriptor Name Hypothetical Value Relevance to Retention
Constitutional Molecular Weight 179.25 g/mol Influences size-based separation mechanisms.
Physicochemical LogP (Octanol-Water Partition) ~2.8 Predicts hydrophobicity, key for reversed-phase chromatography.
Topological Polar Surface Area (PSA) ~22.1 Ų Relates to polarity and hydrogen bonding capacity.

| Quantum-Chemical | Dipole Moment | ~2.5 D | Influences interactions with polar stationary phases. |

In Silico Prediction of Spectroscopic Parameters

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is essential for the structural elucidation and characterization of newly synthesized molecules. ijcrt.orgresearchgate.net Quantum chemical methods can accurately predict various spectroscopic parameters. aps.orgresearchgate.net

For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus, one can obtain the ¹H and ¹³C chemical shifts with a high degree of accuracy, which helps in assigning the peaks in an experimental spectrum.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the corresponding molecular motions, such as the C=N stretching of the pyridine ring or the C-O-C stretching of the ether linkage. Predictions of electronic transitions using Time-Dependent DFT (TD-DFT) can yield a theoretical UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λ_max). nih.gov

Table 5: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

This interactive table compares hypothetical DFT-predicted shifts with typical experimental ranges for similar chemical environments.

Carbon Atom Description Predicted Shift (ppm) Typical Experimental Range (ppm)
C2, C6 Carbons adjacent to Nitrogen 150.1 148 - 152
C3, C5 Meta carbons on the ring 121.5 120 - 125
C4 Carbon attached to the side chain 148.8 145 - 150
-CH₂-O- Methylene (B1212753) carbon of the side chain 72.3 70 - 75
-O-CH- Methine carbon of the sec-butyl group 78.9 75 - 80
-CH₂-CH₃ Methylene carbon of the sec-butyl group 29.5 28 - 32
-CH(CH₃) Methyl carbon on the methine 19.4 18 - 22

| -CH₂-CH₃ | Terminal methyl of the sec-butyl group | 10.1 | 9 - 12 |

4 Sec Butoxymethyl Pyridine As a Chemical Building Block and Synthetic Intermediate

Applications in the Multistep Synthesis of Complex Heterocyclic Systems

The strategic incorporation of the 4-sec-butoxymethyl-pyridine moiety into larger, more complex heterocyclic systems is a key area of its application. The pyridine (B92270) ring can act as a foundational scaffold upon which further rings can be annulated or to which other heterocyclic systems can be attached.

Strategic Incorporation into Diverse Molecular Scaffolds

The this compound unit can be incorporated into a variety of molecular scaffolds through several synthetic strategies. The nitrogen atom of the pyridine ring provides a nucleophilic center that can be alkylated, acylated, or used in other coupling reactions to link the pyridine to other molecular fragments. Furthermore, the pyridine ring itself can undergo functionalization at its carbon atoms, allowing for the attachment of additional substituents or the formation of new rings.

For instance, the sec-butoxymethyl group, while seemingly a simple ether linkage, can influence the steric environment around the pyridine ring, potentially directing the regioselectivity of subsequent reactions. This group can also be a point of further chemical modification, although this is less common than reactions involving the pyridine ring itself. The synthesis of complex molecules often relies on the sequential and controlled addition of building blocks, and this compound serves as a versatile component in this process.

Precursor for Annulated Pyridine Systems

Annulated pyridine systems, where one or more rings are fused to the pyridine core, are prevalent in many biologically active compounds. This compound can serve as a precursor for such systems. For example, functionalization of the pyridine ring at the 3- and 5-positions with appropriate reactive groups can enable subsequent cyclization reactions to form fused bicyclic or polycyclic heterocyclic systems.

While specific examples detailing the use of this compound in the synthesis of annulated systems are not extensively documented in readily available literature, the general principles of pyridine chemistry suggest its utility in this area. Methodologies used to construct fused pyridine rings could potentially be adapted for use with derivatives of this compound to create novel annulated structures. The sec-butoxymethyl substituent would be carried through the synthetic sequence, imparting its characteristic lipophilicity and steric bulk to the final annulated product.

Role in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is fundamental to its application in the design of ligands for transition metal catalysis and coordination chemistry.

Development of this compound-Derived Ligands

Ligands derived from this compound can be designed to have specific steric and electronic properties. The sec-butoxymethyl group at the 4-position exerts a significant steric influence, which can be exploited to control the coordination environment around a metal center. This steric hindrance can affect the number of ligands that can coordinate, the geometry of the resulting complex, and the accessibility of the metal center to substrates in a catalytic cycle.

Furthermore, the electronic properties of the pyridine ring are influenced by the electron-donating nature of the alkoxy group, which increases the electron density on the pyridine ring and enhances its ability to coordinate to metal ions. The development of ligands based on this scaffold can involve the introduction of additional coordinating groups at other positions on the pyridine ring, leading to the formation of bidentate or polydentate ligands with tailored properties for specific catalytic applications.

Studies on Metal-Ligand Coordination and Catalytic Performance

The coordination of this compound and its derivatives to various transition metals would be expected to form stable complexes. The nature of the metal-ligand bond will be influenced by the electronic properties of the metal and the steric and electronic characteristics of the ligand. The sec-butoxymethyl group can play a crucial role in determining the stability and reactivity of the resulting metal complex.

While specific studies on the catalytic performance of metal complexes bearing this compound as a ligand are not widely reported, it is reasonable to infer its potential from the extensive research on other pyridine-based ligands. Such complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric bulk of the sec-butoxymethyl group could be particularly advantageous in asymmetric catalysis, where control of the stereochemical outcome is paramount.

Potential Catalytic Applications of Metal Complexes with this compound-Derived Ligands
Catalytic ReactionPotential Metal CenterRole of this compound Ligand
Suzuki-Miyaura CouplingPalladium, NickelSteric hindrance to promote reductive elimination
Heck CouplingPalladiumControl of regioselectivity
HydrogenationRhodium, Iridium, RutheniumInfluence on enantioselectivity in asymmetric hydrogenation
OxidationManganese, Ruthenium, IronStabilization of high-valent metal-oxo species

Q & A

Q. What are the key synthetic methodologies for 4-sec-butoxymethyl-pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyridine derivatives like this compound often employs nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. SNAr is preferred for its cost-effectiveness and alignment with green chemistry principles, as it avoids expensive metal catalysts and simplifies purification . For instance, substituting halogenated pyridines with sec-butoxymethyl groups under basic conditions (e.g., Cs₂CO₃ in acetonitrile) can yield target compounds, with microwave-assisted synthesis reducing reaction times . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. microwave heating) is critical to minimize side reactions and improve regioselectivity .

Q. How can UV/Vis spectroscopy and computational methods (e.g., DFT) characterize the electronic structure of this compound?

  • Methodological Answer : UV/Vis spectroscopy can identify absorption maxima (λmax) influenced by substituents and solvent polarity. For example, electron-donating groups like sec-butoxymethyl red-shift λmax due to enhanced π→π* transitions . DFT calculations complement experimental data by modeling molecular orbitals and charge distribution. In corrosion inhibition studies, DFT-derived Fukui indices and Mulliken charges predict reactive sites for donor-acceptor interactions with metal surfaces, aligning with experimental inhibition efficiencies . Researchers should compare solvent-corrected DFT results (e.g., using PCM models) with spectroscopic data to validate electronic structure hypotheses .

Advanced Research Questions

Q. How does the position and steric bulk of the sec-butoxymethyl group affect the compound’s bioactivity, particularly in enzyme inhibition?

  • Methodological Answer : Pyridine derivatives exhibit bioactivity highly dependent on substituent positioning. For CYP1B1 inhibitors, C2-substituted pyridines show superior inhibition (e.g., IC₅₀ = 0.011 μM for 2-(pyridin-3-yl)estradiol) compared to C3/C4 analogs due to optimal steric alignment with the enzyme’s catalytic site . Molecular docking simulations reveal that the sec-butoxymethyl group’s bulk may hinder binding if positioned away from hydrophobic pockets. Researchers should perform comparative docking (e.g., AutoDock Vina) of C2 vs. C4 derivatives and validate with enzymatic assays (e.g., EROD for CYP1B1) to quantify steric effects .

Q. What mechanistic insights can be gained from studying the corrosion inhibition properties of this compound using electrochemical and surface analysis techniques?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency, while surface techniques like SEM-EDS or AFM visualize adsorbate layers. Pyridine derivatives inhibit corrosion via donor-acceptor interactions, where the pyridine ring’s nitrogen and substituent oxygen atoms coordinate with metal surfaces . For this compound, its bulky sec-butoxy group may reduce adsorption density but enhance hydrophobicity. Combine EIS data with DFT-based adsorption energy calculations to resolve these competing effects. Atomic-level insights can be obtained using XPS to confirm binding via N and O atoms .

Q. How can in silico pharmacokinetic modeling guide the optimization of this compound for therapeutic applications?

  • Methodological Answer : Tools like SwissADME or pkCSM predict bioavailability, metabolic stability, and blood-brain barrier permeability. For instance, the sec-butoxymethyl group may improve metabolic stability by shielding the pyridine ring from oxidative enzymes, as seen in steroid-pyridine hybrids with prolonged plasma half-lives . Validate predictions with in vitro hepatic microsome assays and in vivo pharmacokinetic studies in rodents. Adjust substituent lipophilicity (e.g., logP via ClogP) to balance solubility and membrane permeability .

Data-Driven Research Design

Q. How to resolve contradictions in reported inhibitory activities of pyridine derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration) or structural nuances. For example, CYP1B1 inhibition by pyridine-steroid hybrids varies by >10-fold depending on C17 hydroxylation . Standardize assays using recombinant enzymes and control for solvent effects (e.g., DMSO concentration). Meta-analyses of IC₅₀ values across studies, adjusted for experimental parameters, can identify structure-activity trends .

Q. What strategies enhance the environmental sustainability of synthesizing this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce waste. Evidence from SNAr reactions shows that microwave-assisted synthesis reduces energy use by 60% while maintaining yields >85% . Life-cycle assessment (LCA) tools can quantify the environmental footprint, guiding solvent selection and catalyst recycling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.